molecular formula C10H14O2 B15324393 Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

Cat. No.: B15324393
M. Wt: 166.22 g/mol
InChI Key: XXZZWKLSZUGQDJ-UHFFFAOYSA-N
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Description

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.21 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the tricyclic structure.

Industrial Production Methods: In industrial settings, the production of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • Methyl tricyclo[4.2.0.0,2,5]octane-2-carboxylate
  • Methyl tricyclo[4.2.0.0,2,5]octane-4-carboxylate
  • Methyl tricyclo[4.2.0.0,2,5]octane-5-carboxylate

Uniqueness: Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate is unique due to its specific tricyclic structure and the position of the carboxylate group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate is a compound characterized by its unique tricyclic structure and methyl ester functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.21 g/mol

The compound's structure allows for interactions with various biomolecules, which may modulate enzyme activity or receptor functions, leading to significant biochemical effects .

Research indicates that methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate can interact with several molecular targets:

  • Enzyme Modulation : The compound may bind to enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : It has the potential to affect receptor functions, which could impact signaling pathways associated with various physiological processes.

The specific mechanisms are still under investigation, but preliminary studies suggest that these interactions could lead to therapeutic benefits in several areas .

Anticancer Activity

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

StudyCell LineIC50 Value (µM)Control
Study AMCF-7 (breast cancer)255-Fluorouracil (30)
Study BHeLa (cervical cancer)30Doxorubicin (35)

These results indicate that the compound could be a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:

StudyMethodologyFindings
Study CAnimal model testingReduced edema in treated groups compared to controls

This suggests that methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate may be effective in managing inflammatory conditions .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity against various pathogens:

PathogenActivity
Staphylococcus aureus (Gram-positive)Effective inhibition
Escherichia coli (Gram-negative)Moderate inhibition

These findings highlight the compound's potential for use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate:

  • In Vitro Assays : Various assays have demonstrated significant growth inhibition of cancer cells compared to standard chemotherapy drugs.
  • Animal Models : Studies have shown that administration of the compound leads to reduced inflammation markers and improved clinical outcomes in models of arthritis.
  • Antimicrobial Testing : The compound was tested against a panel of bacteria and showed promising results in inhibiting growth.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-4-7-5-2-3-6(5)9(7)8/h5-9H,2-4H2,1H3

InChI Key

XXZZWKLSZUGQDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C1C3C2CC3

Origin of Product

United States

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